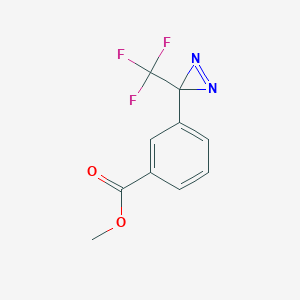![molecular formula C11H19ClN2O3 B14011007 4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid CAS No. 87640-30-0](/img/structure/B14011007.png)
4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and a chloroethylcarbamoyl-methyl-amino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid typically involves multiple steps. One common method starts with the cyclohexane ring, which is functionalized to introduce the carboxylic acid group. The chloroethylcarbamoyl-methyl-amino group is then added through a series of reactions involving chlorination and amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving amino and carboxylic acid groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chloroethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This can affect various cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the chloroethylcarbamoyl-methyl-amino group, making it less reactive.
4-(2-Bromoethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and biological activity.
4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid, leading to different chemical properties.
Uniqueness
The presence of the chloroethylcarbamoyl-methyl-amino group in 4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid makes it unique in terms of its reactivity and potential applications. This group allows for specific interactions with biological molecules and can be used to introduce additional functionality through chemical modifications.
Propriétés
Numéro CAS |
87640-30-0 |
|---|---|
Formule moléculaire |
C11H19ClN2O3 |
Poids moléculaire |
262.73 g/mol |
Nom IUPAC |
4-[2-chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H19ClN2O3/c1-14(11(17)13-7-6-12)9-4-2-8(3-5-9)10(15)16/h8-9H,2-7H2,1H3,(H,13,17)(H,15,16) |
Clé InChI |
SVECTEFCZMBCKT-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCC(CC1)C(=O)O)C(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


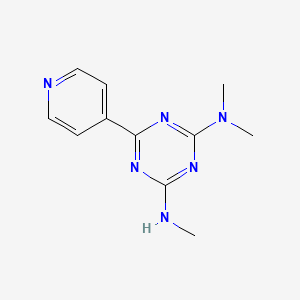
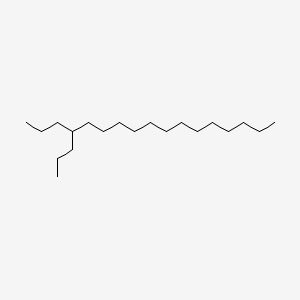
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14010938.png)
![(2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone](/img/structure/B14010941.png)
![2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine](/img/structure/B14010948.png)

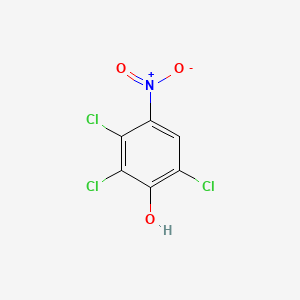

![N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid](/img/structure/B14010982.png)
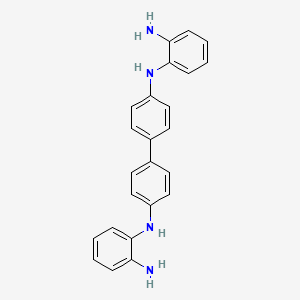
![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)
![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
